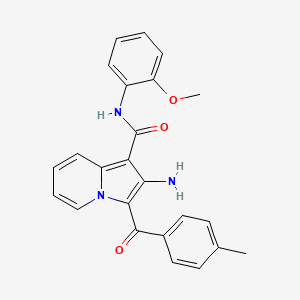

2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Description

The compound 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at the 1-position, a 4-methylbenzoyl substituent at the 3-position, and a 2-methoxyphenylamine moiety at the N-terminal (Figure 1). This article provides a detailed comparison of this compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Properties

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-15-10-12-16(13-11-15)23(28)22-21(25)20(18-8-5-6-14-27(18)22)24(29)26-17-7-3-4-9-19(17)30-2/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWFWSYKZYANKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Amino Group: The amino group at the 2-position can be introduced via nucleophilic substitution or amination reactions.

Attachment of the Methoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the methoxyphenyl moiety to the indolizine core.

Addition of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation or other acylation reactions.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzoyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The amino and methoxy groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

Oxidation Products: Aldehydes, ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds within the indolizine class, including 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, exhibit significant anticancer properties. They may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : The compound has been investigated for its potential to combat various bacterial and fungal infections. Its ability to disrupt microbial cell membranes or inhibit essential enzymes makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biological Research

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. This property is crucial for developing drugs that target specific enzymatic pathways in diseases.

- Receptor Interaction : It may act on various receptors in the body, influencing signal transduction pathways. Understanding these interactions can lead to the development of drugs with specific therapeutic effects.

Pharmaceutical Development

- Drug Formulation : The unique chemical properties of this compound make it a valuable building block for synthesizing more complex pharmaceutical compounds.

- Targeted Therapy : Given its ability to interact with specific biological targets, this compound can be explored for use in targeted therapies, particularly in oncology.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indolizine derivatives, including this compound. The results showed significant inhibition of cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Phytotherapy Research, researchers assessed the antimicrobial activity of several indolizine derivatives against common pathogens. The study found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in the substituents on the benzoyl ring (R₁) and the aryl group attached to the carboxamide (R₂). Below is a comparative analysis:

*Calculated based on substituents.

Key Observations :

- Electron-Withdrawing vs. The 3-nitro group () introduces strong electron-withdrawing effects, which may increase reactivity but reduce bioavailability .

Physicochemical Properties

- Molecular Weight : Chloro and nitro substituents () increase molecular weight (>415 Da), which may impact absorption and distribution profiles .

Biological Activity

2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases such as cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 429.5 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H23N3O4 |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 898436-94-7 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells.

-

Mechanism of Action : The compound may exert its anticancer effects by:

- Inhibiting Enzyme Activity : It can inhibit specific enzymes involved in cancer cell proliferation.

- Modulating Signal Transduction Pathways : Interaction with receptors may alter signaling pathways critical for cancer cell survival.

- Case Study : In vitro studies demonstrated that similar indolizine derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that structural modifications could enhance their efficacy against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary research indicates that it may be effective against a range of pathogenic bacteria and fungi.

- Testing Methodology : Antimicrobial activity was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.

- Results : Compounds with similar structures showed promising results, with some exhibiting MIC values comparable to standard antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : A cyclization reaction involving a pyridine derivative.

- Functional Group Introduction : Nucleophilic substitution reactions introduce the amino and carboxamide functionalities .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the indolizine structure can significantly influence biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.